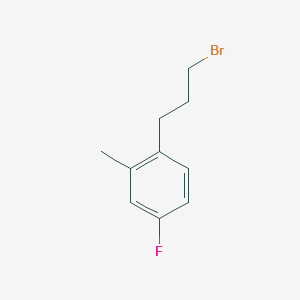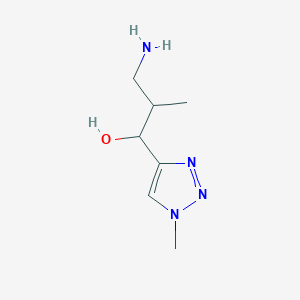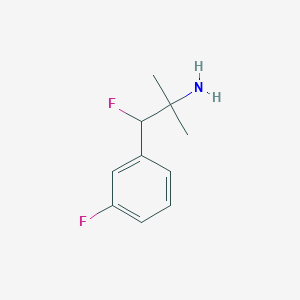
1-Fluoro-1-(3-fluorophenyl)-2-methylpropan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-1-(3-fluorophenyl)-2-methylpropan-2-amine is a fluorinated organic compound that belongs to the class of substituted amphetamines. This compound is characterized by the presence of two fluorine atoms attached to a phenyl ring and an amine group. The fluorine atoms enhance the compound’s stability and reactivity, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 1-Fluoro-1-(3-fluorophenyl)-2-methylpropan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and 2-methylpropan-2-amine.
Reductive Amination: The key step involves the reductive amination of 3-fluorobenzaldehyde with 2-methylpropan-2-amine in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain high purity this compound.
Analyse Des Réactions Chimiques
1-Fluoro-1-(3-fluorophenyl)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of different substituted derivatives.
Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions to produce corresponding amines and phenols.
Applications De Recherche Scientifique
1-Fluoro-1-(3-fluorophenyl)-2-methylpropan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds and pharmaceuticals.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 1-Fluoro-1-(3-fluorophenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways:
Neurotransmitter Receptors: The compound binds to neurotransmitter receptors, modulating their activity and affecting neurotransmission.
Enzyme Inhibition: It may inhibit certain enzymes involved in neurotransmitter metabolism, leading to altered levels of neurotransmitters in the brain.
Signal Transduction Pathways: The compound can influence signal transduction pathways, affecting cellular responses and functions.
Comparaison Avec Des Composés Similaires
1-Fluoro-1-(3-fluorophenyl)-2-methylpropan-2-amine can be compared with other similar compounds, such as:
1-Fluoro-1-(4-fluorophenyl)-2-methylpropan-2-amine: This compound has a similar structure but with the fluorine atom at the para position, which may result in different reactivity and biological activity.
1-Fluoro-1-(3-chlorophenyl)-2-methylpropan-2-amine: The presence of a chlorine atom instead of a fluorine atom can significantly alter the compound’s properties and applications.
1-Fluoro-1-(3-methylphenyl)-2-methylpropan-2-amine: The substitution of a methyl group for a fluorine atom can affect the compound’s stability and reactivity.
Propriétés
Formule moléculaire |
C10H13F2N |
|---|---|
Poids moléculaire |
185.21 g/mol |
Nom IUPAC |
1-fluoro-1-(3-fluorophenyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C10H13F2N/c1-10(2,13)9(12)7-4-3-5-8(11)6-7/h3-6,9H,13H2,1-2H3 |
Clé InChI |
MSXOHYQJHLRJCJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(C1=CC(=CC=C1)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


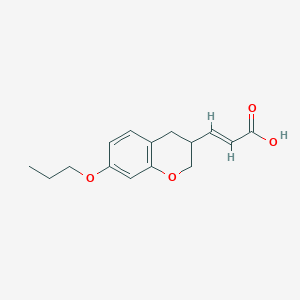
![N-{2-[2-(aminomethyl)-1,3-thiazol-4-yl]ethyl}-2,2,2-trifluoroacetamide](/img/structure/B13173963.png)
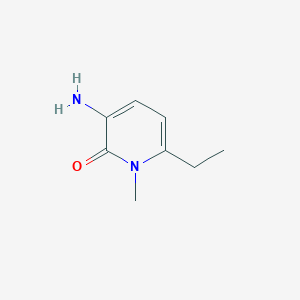

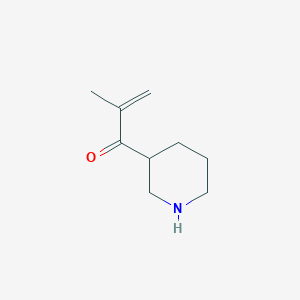
![N-[(Azepan-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B13173981.png)

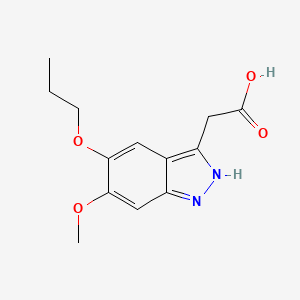
![1-[1-(Aminomethyl)cyclopropyl]-4-methylcyclohexan-1-ol](/img/structure/B13173991.png)
![2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13173998.png)
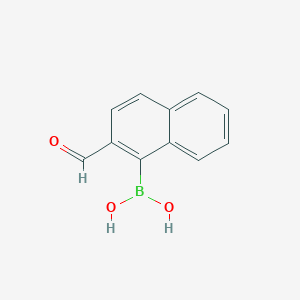
![5-[(Dimethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine](/img/structure/B13174010.png)
